CAS number for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
CAS number for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
An In-depth Technical Guide to (S)-1-(4-Bromo-3-fluorophenyl)ethanamine Hydrochloride
Introduction
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a specialized chiral amine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a stereospecific center, a substituted phenyl ring with both bromine and fluorine atoms, and its formulation as a hydrochloride salt, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The presence and specific arrangement of the halogen atoms offer medicinal chemists strategic advantages in modulating the electronic properties and metabolic stability of new chemical entities.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a starting material are fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 2109874-10-2[1][4] |
| Molecular Formula | C₈H₁₀BrClFN[1] |
| Molecular Weight | 254.53 g/mol [1] |
| MDL Number | MFCD24428137 |
| SMILES | CC1=CC=C(Br)C(F)=C1.[H]Cl |
| Purity | Typically >95-98% from commercial suppliers[5][6] |
The S-configuration at the chiral center is critical for stereoselective interactions with biological targets.[2] The bromo- and fluoro-substituents on the phenyl ring are not merely passive elements; the bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular scaffolds.[2][3] The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.[3]
Synthesis and Manufacturing Overview
The industrial synthesis of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a multi-step process designed to achieve high enantiomeric and chemical purity. While specific proprietary methods may vary, a general and logical synthetic pathway can be outlined.
The synthesis typically begins with a suitably substituted aromatic precursor. Key transformations include:
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Halogenation: Introduction of bromine and fluorine onto the phenyl ring. This requires careful control of regioselectivity to ensure the desired 3-fluoro-4-bromo substitution pattern.
-
Acylation/Ketone Formation: Conversion to an acetophenone derivative, which serves as the precursor to the ethylamine side chain.
-
Chiral Amination/Resolution: The critical step of introducing the amine group with the correct (S)-stereochemistry. This is often achieved through asymmetric reduction of a corresponding ketimine or by classical resolution of a racemic amine mixture using a chiral acid.
-
Salt Formation: The final free base is treated with hydrochloric acid to form the stable and more easily handled hydrochloride salt.[1]
A generalized synthetic workflow for (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride.
Applications in Research and Drug Development
This chiral amine is a cornerstone building block for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.[2] Its amine functionality allows for straightforward derivatization, particularly through amide bond formation, a ubiquitous linkage in pharmaceuticals.[2]
Key application areas include:
-
Enzyme Inhibitors: The specific stereochemistry and substituted phenyl ring can be tailored to fit into the active sites of enzymes implicated in various diseases.
-
Receptor Modulators: It is a common fragment in the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly those related to the central nervous system.[2]
-
Scaffold for Complex Synthesis: The reactive bromine handle allows for its incorporation into larger, more complex molecules via metal-catalyzed cross-coupling reactions, expanding the accessible chemical space for drug discovery programs.[1][2]
Exemplary Experimental Protocol: Amide Coupling
To illustrate its utility, the following is a representative protocol for an amide coupling reaction, a fundamental transformation in medicinal chemistry.
Objective: To synthesize N-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)acetamide.
Materials:
-
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride
-
Acetyl chloride (or acetic anhydride)
-
A suitable base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: To a solution of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the mixture for 10-15 minutes. Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-((S)-1-(4-Bromo-3-fluorophenyl)ethyl)acetamide can be further purified by column chromatography on silica gel or by recrystallization.
Workflow for a standard amide coupling reaction.
Analytical Characterization
The identity and purity of (S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride and its derivatives are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the ethylamine and substituted phenyl moieties. ¹³C NMR and ¹⁹F NMR are used to confirm the carbon framework and the presence of the fluorine atom, respectively.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic pattern (characteristic of the bromine atom).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] Some suppliers recommend storage at -20°C for long-term stability.[5] Keep away from moisture and strong oxidizing agents.
Conclusion
(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride is a high-value, strategically designed chemical intermediate. Its specific stereochemistry and the presence of versatile halogen substituents provide researchers and drug development professionals with a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the advancement of pharmaceutical research.
References
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(S)-1-(4-Bromo-3-fluorophenyl)ethanamine hydrochloride | 2109874-10-2 | C8H10BrClFN. Appchem. [Link]
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(1S)-1-(4-BROMO-3-FLUOROPHENYL)ETHYLAMINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]
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(S)-1-(4-Bromo-3-fluorophenyl)ethanamine. MySkinRecipes. [Link]
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1-(4-Bromophenyl)-1-(3-fluorophenyl)ethanamine | C14H13BrFN | CID 60797530. PubChem. [Link]
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ANALYTICAL METHOD SUMMARIES. Various Sources. [Link]
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A Facile, Efficient, Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]
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Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]
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Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. PubMed. [Link]
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The Strategic Use of 4-Bromo-3-fluoropyridine in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]
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Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC - NIH. [Link]
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